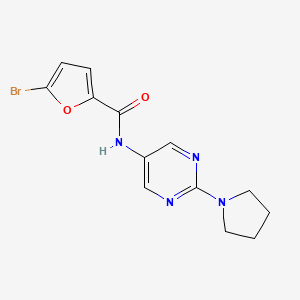

1-(4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

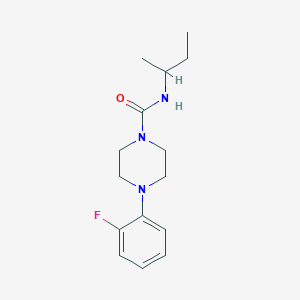

The compound of interest, 1-(4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride, is a complex molecule that appears to be related to a family of piperazine derivatives. These derivatives are often studied for their potential pharmacological properties and are synthesized through various chemical reactions involving piperazine as a core structure.

Synthesis Analysis

The synthesis of related piperazine compounds involves multiple steps, including electrochemical synthesis, as seen in the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone with nucleophiles to form arylthiobenzazoles . Another method includes the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates to form 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides . Additionally, the synthesis of 1-[(4-chlorophenyl)phenyl methyl] piperazine, a key intermediate for cetirizine hydrochloride, involves reduction, bromination, and reaction with anhydrous piperazine . A similar compound, 2-[4-((4-chlorophenyl)(phenyl)methyl]piperazin-1-yl)ethanol, is prepared from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine . Lastly, a green microwave-assisted synthesis approach has been used to create 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethenone, demonstrating the versatility of methods available for synthesizing piperazine derivatives .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using various analytical techniques. For instance, the crystal structure of a related compound was determined using X-ray diffraction, which showed a conventional chair conformation for the piperazine ring . This structural information is crucial for understanding the chemical behavior and potential interactions of the compound.

Chemical Reactions Analysis

Piperazine derivatives undergo a variety of chemical reactions. Electrochemical oxidation can lead to Michael addition reactions with 2-SH-benzazoles . The reaction conditions, such as temperature and molar ratios, are critical for achieving high yields and purity of the final products, as demonstrated in the synthesis of cetirizine intermediates . The use of microwave irradiation can also accelerate reactions, such as the click cyclocondensation to form 1,2,3-triazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The crystal structure analysis provides insights into the conformation and potential reactivity of the compound . The solubility, melting point, and stability of these compounds can vary significantly, affecting their suitability for different applications, including medicinal chemistry.

Applications De Recherche Scientifique

Arylpiperazine Derivatives in Drug Development

Arylpiperazine derivatives have been extensively studied for their diverse pharmacological properties. These compounds, including those with chlorophenyl, thiazolyl, and thiophenyl groups, have shown a wide range of therapeutic potentials in treating neuropsychiatric disorders, acting as ligands for dopamine receptors, and being investigated for their antimicrobial and anti-inflammatory properties.

Neuropsychiatric Applications : Arylpiperazine derivatives have reached clinical application stages, primarily for treating depression, psychosis, or anxiety. Compounds like buspirone, nefazodone, and trazodone demonstrate extensive metabolism, including N-dealkylation to 1-aryl-piperazines, highlighting their importance in medicinal chemistry for CNS-related therapies (Caccia, 2007).

Dopamine Receptors and Cognitive Effects : Certain arylpiperazine derivatives, specifically acting on dopamine receptors, have been explored for their pro-cognitive effects. These findings suggest a nuanced interaction with dopamine receptor subtypes, influencing memory and cognitive functions, with implications for designing drugs affecting the renin-angiotensin system and dopaminergic interactions (Braszko, 2010).

Antipsychotic and Antidepressant Effects : The exploration of arylpiperazine derivatives for D2-like receptor affinity has contributed significantly to developing novel antipsychotics and antidepressants. The design and synthesis of these ligands focus on improving selectivity and potency, with several derivatives showing better activity than standard drugs, indicating potential future drug development avenues (Sikazwe et al., 2009).

Broad Therapeutic Potential : The review and development of piperazine derivatives for therapeutic use, including antipsychotic, anticancer, anti-inflammatory, and antiviral agents, reflect the broad potential and flexibility of this moiety in drug discovery. The modification of substituents on the piperazine ring can significantly impact the pharmacokinetic and pharmacodynamics properties of the resulting molecules, highlighting the scaffold's utility in diverse therapeutic areas (Rathi et al., 2016).

Propriétés

IUPAC Name |

1-[4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-2-thiophen-2-ylethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3OS2.ClH/c21-16-5-3-15(4-6-16)18-14-27-19(22-18)13-23-7-9-24(10-8-23)20(25)12-17-2-1-11-26-17;/h1-6,11,14H,7-10,12-13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSLABJOOMUCGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)Cl)C(=O)CC4=CC=CS4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21Cl2N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B2514725.png)

![1-(2,4-dichlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2514727.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinoxalin-2-yl)methanone](/img/structure/B2514729.png)

![N-(sec-butyl)-2-(4-chlorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2514730.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-3-methylbutanamide](/img/structure/B2514733.png)

![1,1,1-Trifluoro-3-[(3-methoxypropyl)amino]-2-propanol](/img/structure/B2514737.png)

![2-Chloro-5-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]oxybenzoic acid](/img/structure/B2514744.png)